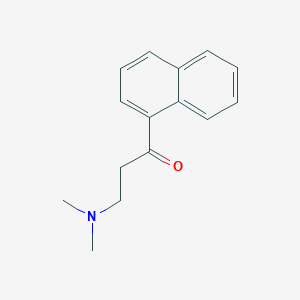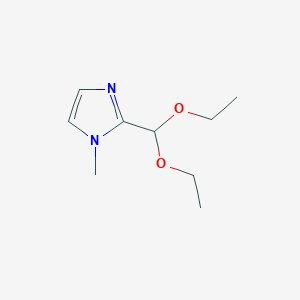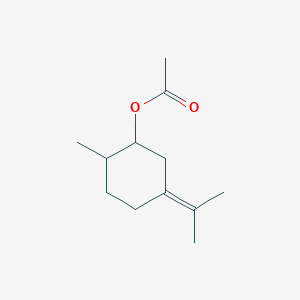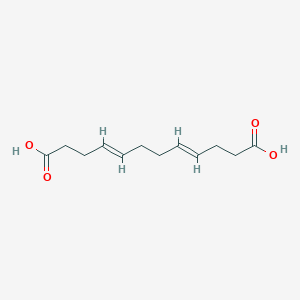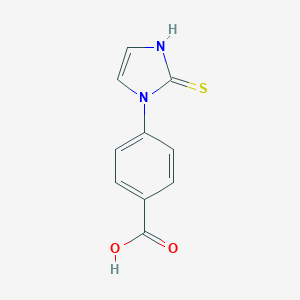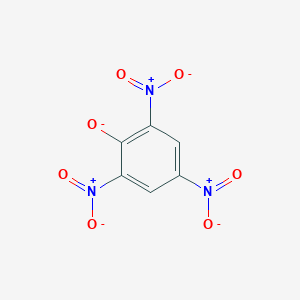
Picrate
Vue d'ensemble
Description
Picrate, also known as 2,4,6-trinitrophenol, is a yellow crystalline solid that is commonly used in scientific research. It is a highly explosive compound that is sensitive to heat, friction, and shock. Picrate is widely used in the synthesis of various organic compounds and has numerous applications in the field of science.
Applications De Recherche Scientifique
Metal Assays and Detection Methods
Picrate has been compared with other methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for the detection of metals such as UO2 2+, Cu2+, Eu3+, and others. The comparison reveals that the picrate method gives consistently higher analytical results due to salt formation between the picrate anion and protonated amide or amine cation. This finding indicates the efficacy of picrate in metal assays in solution, especially with calix[4]arene amide and amines as extractants (Koch & Roundhill, 2000).
Thermal Analysis and Non-Isothermal Kinetics
Picrate compounds, known as addition compounds, have been used in thermal analysis. The thermal profiles of synthesized picrate compounds show patterns of thermal degradation of various organic compounds. Non-isothermal kinetic investigations provide valuable information about kinetic parameters, such as activation energy and frequency factor, employing the Coats–Redfern equation (Marathe Y. V et al., 2021).
Sensory Applications and Potentiometric Sensors
Picrate has been used in the development of sensors, specifically potentiometric sensors, for the detection of picrate ions. These sensors demonstrate high sensitivity and selectivity, and can be utilized in various applications, including the indirect determination of pharmaceuticals like quinidine through precipitation reactions with picrates (Moghimi et al., 2005).
Chemosensors for Hazardous Materials
Research has explored the use of picrate in charge transfer (CT) complexes, which have been employed for various applications including chemosensors for the colorimetric real-time detection of hazardous materials. Picrate's involvement in CT complexes allows for the detection of materials like nitro explosives, anions, and toxic heavy metal ions in an aqueous medium (Shakya & Khan, 2020).
Corrosion Inhibition
Picrate, when used in combination with other compounds like molybdate and nitrite, has shown potential in improving the corrosion inhibition behavior of inhibitors for materials like mild steel in simulated cooling water. This discovery marks picrate as a valuable component in the development of new inhibitors for protection against corrosion (Ravari et al., 2012).
Propriétés
Numéro CAS |
14798-26-6 |
|---|---|
Nom du produit |
Picrate |
Formule moléculaire |
C6H2N3O7- |
Poids moléculaire |
228.1 g/mol |
Nom IUPAC |
2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |
Clé InChI |
OXNIZHLAWKMVMX-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

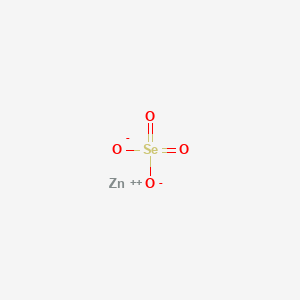
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
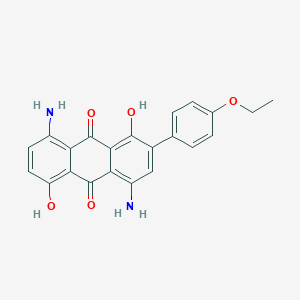
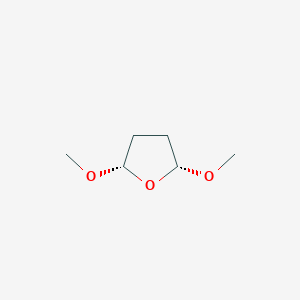

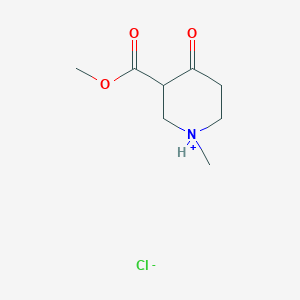


![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
